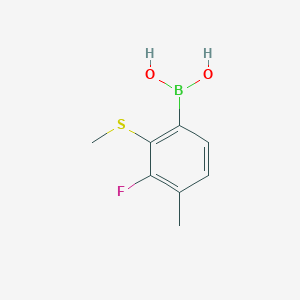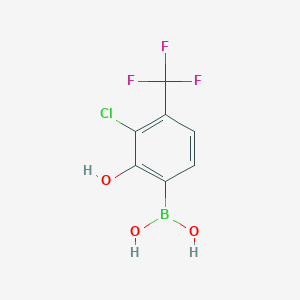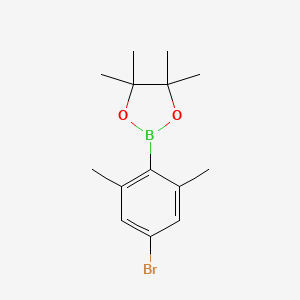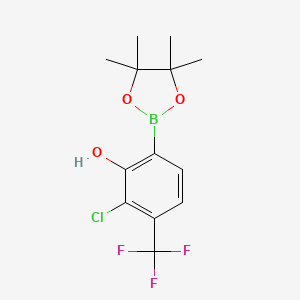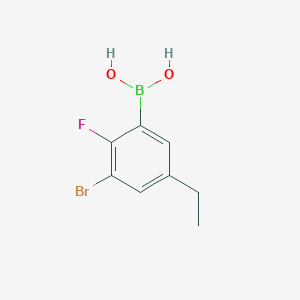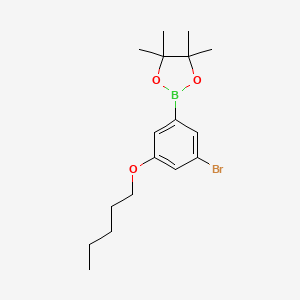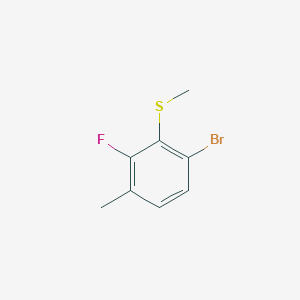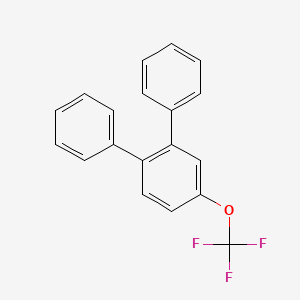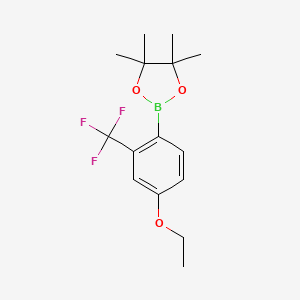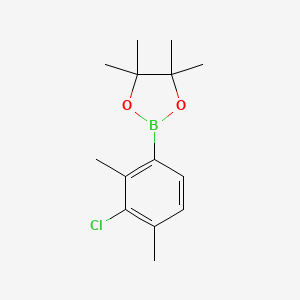
3-Chloro-2,4-dimethylphenylboronic acid pinacol ester
説明
“3-Chloro-2,4-dimethylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 266.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BClO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic esters, including “3-Chloro-2,4-dimethylphenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction involves the transmetalation of a boron compound to a metal catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 2-8°C .科学的研究の応用
- The Suzuki–Miyaura coupling is a powerful method for constructing carbon-carbon bonds. 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester serves as a boronate source in this reaction, allowing the introduction of aryl or vinyl groups onto other organic molecules. Researchers use this coupling extensively in medicinal chemistry, materials science, and natural product synthesis .
- Scientists employ this compound in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives act as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase involved in various cellular processes. The inhibition of DYRK1A has implications in neurodegenerative diseases and cancer research .
- The boronate moiety in this compound can undergo protodeboronation, leading to functional group transformations. Renaud and coworkers described an efficient sequence for the protodeboronation of activated benzylic substrates, expanding the synthetic toolbox for organic chemists .
- After hydrolysis, 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester converts to the corresponding boronic acid. Researchers utilize this transformation to access various boronic acids, which are valuable intermediates for subsequent reactions. However, the propensity of the liberated diol to regenerate the pinacol boronic ester complicates this process .
- Organoboron compounds play a crucial role in organic synthesis. The Suzuki–Miyaura coupling, mentioned earlier, is just one example. Researchers use boronic acids and esters as versatile building blocks for creating complex molecules with specific functionalities .
Suzuki–Miyaura Coupling
DYRK1A Inhibitors
Functional Group Transformations
Boronic Acid Hydrolysis
Building Block for Organoboron Compounds
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a metal catalyst, typically palladium, facilitating the transfer of an organic group from boron to the metal .
Biochemical Pathways
It’s known that boronic esters like this compound are used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of their use .
Pharmacokinetics
It’s worth noting that boronic esters are generally considered stable and are often used in reactions due to their stability . The compound’s bioavailability would depend on various factors, including its formulation and the route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy in catalyzing reactions can be influenced by the presence of other reactants and catalysts .
特性
IUPAC Name |
2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKUIRRZFYHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146627 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-dimethylphenylboronic acid pinacol ester | |
CAS RN |
2121513-78-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





